4-(1,1-Dioxidothiomorpholino)butanoic acid
CAS No.: 933738-42-2
Cat. No.: VC4640476
Molecular Formula: C8H15NO4S
Molecular Weight: 221.27
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 933738-42-2 |
---|---|
Molecular Formula | C8H15NO4S |
Molecular Weight | 221.27 |
IUPAC Name | 4-(1,1-dioxo-1,4-thiazinan-4-yl)butanoic acid |
Standard InChI | InChI=1S/C8H15NO4S/c10-8(11)2-1-3-9-4-6-14(12,13)7-5-9/h1-7H2,(H,10,11) |
Standard InChI Key | BEYUEWPAHJGRIH-UHFFFAOYSA-N |
SMILES | C1CS(=O)(=O)CCN1CCCC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s structure combines a butanoic acid backbone with a 1,1-dioxidothiomorpholine group (Figure 1). Key identifiers include:
Property | Value | Source |
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CAS Registry Number | 933738-42-2 | |
Molecular Formula | ||
Molecular Weight | 221.27 g/mol | |
SMILES | ||
InChIKey | KWVBKMSCALADDC-UHFFFAOYSA-N |
The thiomorpholine ring’s sulfone group () enhances polarity and hydrogen-bonding capacity, influencing solubility and receptor interactions .
Synthetic Analogues
Related derivatives, such as 2-(1,1-dioxidothiomorpholino)-3-methylbutanoic acid (CAS 477858-29-0), highlight structural flexibility. Substitutions at the butanoic acid chain or thiomorpholine ring modulate bioactivity and pharmacokinetics .
Synthesis and Manufacturing
Industrial Production
MolCore BioPharmatech reports high-purity synthesis (>97%) under ISO-certified conditions, though specific protocols remain proprietary . General strategies involve:
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Thiomorpholine Oxidation: Reaction of thiomorpholine with hydrogen peroxide to form the sulfone .
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Conjugation with Butanoic Acid: Coupling via nucleophilic substitution or amide bond formation .
Laboratory-Scale Methods
A patented route for analogous compounds involves:
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Step 1: Ethyl 2-(1,1-dioxidothiomorpholino)acetate (CAS 343334-01-0) synthesis via thiomorpholine sulfonation .
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Step 2: Hydrolysis of the ester to yield the carboxylic acid .
Physicochemical Properties
Experimental Data
Property | Value | Source |
---|---|---|
Melting Point | Not reported | – |
Boiling Point | Not reported | – |
Solubility | Miscible in polar solvents (e.g., DMSO) | |
LogP | ~0.5 (estimated) |
Computational Predictions
DFT studies on similar butanoic acid derivatives predict:
Pharmacological Applications
mPGES-1 Inhibition
The compound’s thiomorpholine sulfone group mimics prostaglandin E synthase-1 (mPGES-1) inhibitors described in patent DK3109240T3. Such inhibitors suppress PGE2 production while upregulating anti-inflammatory prostacyclins (PGI2) and thromboxanes (TXB2) .
Anticancer Activity
Butanoic acid derivatives (e.g., histone deacetylase inhibitors) demonstrate antiproliferative effects by inducing apoptosis and p21/p53 pathways . While direct evidence for 4-(1,1-dioxidothiomorpholino)butanoic acid is limited, structural analogs show promise in colorectal cancer models .
Research Findings and Computational Insights
Molecular Dynamics Simulations
A 2021 study modeled similar compounds’ binding to mPGES-1, revealing:
Spectroscopic Characterization
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